YIL781 Hydrochloride: A Technical Guide to its Mechanism of Action as a Biased Antagonist of the Ghrelin Receptor
YIL781 Hydrochloride: A Technical Guide to its Mechanism of Action as a Biased Antagonist of the Ghrelin Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent, orally active small molecule that acts as an antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). Extensive preclinical research has demonstrated its significant effects on glucose homeostasis, appetite regulation, and body weight. Notably, YIL781 exhibits biased signaling, a phenomenon where it differentially modulates downstream signaling pathways upon binding to the GHSR. This technical guide provides an in-depth overview of the mechanism of action of YIL781 hydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling and in vivo physiological responses.
Introduction
The ghrelin receptor is a G protein-coupled receptor (GPCR) primarily known for its role in mediating the effects of ghrelin, a peptide hormone that stimulates appetite, promotes fat storage, and influences glucose metabolism. Consequently, the GHSR has emerged as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. YIL781 hydrochloride has been identified as a competitive antagonist of this receptor, capable of blocking the physiological effects of ghrelin.[1] Beyond simple antagonism, YIL781 displays functional selectivity, or biased signaling, by acting as a partial agonist at the Gαq/11 and Gα12 pathways while functioning as an antagonist or weak inverse agonist for β-arrestin recruitment.[1][2] This nuanced mechanism of action suggests the potential for therapeutic interventions that can selectively modulate specific physiological functions governed by the ghrelin receptor, potentially minimizing off-target effects.
Quantitative Pharmacological Data
The pharmacological profile of YIL781 has been characterized through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Binding Affinity and Functional Antagonism of YIL781 Hydrochloride
| Parameter | Value | Species/Cell Line | Assay Description | Reference |
| Ki | 17 nM | - | Ghrelin Receptor (GHS-R1a) | [1][3] |
| pKB | 7.54 | - | Competitive antagonist activity | [1] |
| pIC50 | 7.90 | - | Inhibition of ghrelin-induced calcium response | [4] |
| pIC50 | 8.27 | - | Inhibition of ghrelin-induced calcium response | [4] |
| IC50 | 141 nM | HEK293 cells | Inhibition of ghrelin-induced calcium mobilization | [3] |
Table 2: Biased Signaling Parameters of YIL781 at the Ghrelin Receptor
| Pathway | Activity | Potency (pEC50) | Efficacy (% of Ghrelin) | Reference |
| Gαq/11 Activation | Partial Agonist | - | - | [1][2] |
| Gα12 Activation | Partial Agonist | - | - | [2] |
| β-arrestin 1 Recruitment | Weak Inverse Agonist | - | - | [2] |
| β-arrestin 2 Recruitment | Weak Inverse Agonist | - | - | [2] |
| Receptor Internalization | Partial Agonist | More potent than for calcium mobilization | Low level | [4] |
Signaling Pathways
The ghrelin receptor is known to couple to multiple intracellular signaling pathways. YIL781's biased antagonism results in a selective modulation of these pathways.
Experimental Protocols
In Vitro Assays
4.1.1. Ghrelin Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of YIL781 for the ghrelin receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells transiently or stably expressing the human ghrelin receptor (GHS-R1a).
-
Radioligand: [125I]-Ghrelin is used as the radioligand.
-
Assay Buffer: 25 mM Hepes pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA.
-
Procedure:
-
A competition binding assay is performed in a 96-well plate format.
-
Membranes are incubated with a fixed concentration of [125I]-Ghrelin and increasing concentrations of YIL781 hydrochloride.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled ghrelin.
-
Incubation is carried out for 60 minutes at 27°C.
-
-
Detection: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is calculated using the Cheng-Prusoff equation.
-
4.1.2. Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of YIL781 by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization.
-
Methodology:
-
Cell Line: HEK293 cells stably expressing the mouse GHS-R1a.
-
Calcium Indicator: Fluo-4 AM.
-
Procedure:
-
Cells are seeded in 96-well plates and loaded with Fluo-4 AM.
-
Cells are pre-incubated with varying concentrations of YIL781 hydrochloride for a specified period.
-
Ghrelin is added to stimulate the receptor, and the resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
-
Data Analysis: The IC50 value, representing the concentration of YIL781 that inhibits 50% of the maximal ghrelin response, is calculated. The pIC50 is the negative logarithm of the IC50.
-
4.1.3. β-Arrestin Recruitment Assay
-
Objective: To characterize the effect of YIL781 on β-arrestin recruitment to the ghrelin receptor.
-
Methodology:
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method.
-
Cell Line: HEK293 cells are co-transfected with constructs for GHSR fused to a Renilla luciferase (Rluc) and β-arrestin fused to a green fluorescent protein (GFP) or yellow fluorescent protein (YFP).
-
Procedure:
-
Transfected cells are plated in 96-well plates.
-
Cells are treated with YIL781 alone (to assess inverse agonism) or in the presence of ghrelin (to assess antagonism).
-
The BRET signal is measured following the addition of the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
-
Data Analysis: A decrease in the BRET signal upon addition of YIL781 alone indicates inverse agonism. The ability of YIL781 to inhibit the ghrelin-induced BRET signal is quantified to determine its antagonist potency.
-
In Vivo Studies
4.2.1. Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
-
Objective: To evaluate the effect of YIL781 on glucose homeostasis.
-
Methodology:
-
Animal Model: Male Wistar rats.
-
Acclimation and Fasting: Animals are acclimated and then fasted overnight (16-18 hours) with free access to water.
-
Dosing: YIL781 hydrochloride or vehicle is administered by oral gavage.
-
Glucose Challenge: After a set period post-dosing (e.g., 5 hours), a baseline blood glucose measurement is taken from the tail vein. A glucose solution (e.g., 2 g/kg) is then administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion. A reduction in the AUC in the YIL781-treated group compared to the vehicle group indicates improved glucose tolerance.
-
4.2.2. Body Weight and Food Intake Study in Diet-Induced Obese (DIO) Mice
-
Objective: To determine the effect of YIL781 on body weight, food intake, and body composition in a model of obesity.
-
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for an extended period (e.g., 12-15 weeks) to induce obesity. A control group is fed a standard chow diet.
-
Dosing: YIL781 hydrochloride is administered daily via oral gavage.
-
Measurements:
-
Body Weight: Measured daily or weekly.
-
Food Intake: Measured daily.
-
Body Composition: Assessed at the end of the study using techniques like Dual-Energy X-ray Absorptiometry (DEXA) to determine fat mass and lean mass.
-
-
Pair-Feeding: A separate group of DIO mice may be pair-fed to the YIL781-treated group to distinguish the effects of the compound on energy expenditure from those on food intake.
-
Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between the treatment groups.
-
Conclusion
YIL781 hydrochloride is a ghrelin receptor antagonist with a complex and intriguing mechanism of action characterized by biased signaling. Its ability to antagonize certain ghrelin-mediated pathways while partially activating others presents a unique pharmacological profile. The preclinical data strongly support its potential for the treatment of metabolic diseases by improving glucose tolerance, reducing appetite, and promoting weight loss. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of YIL781 and other biased ligands targeting the ghrelin receptor, which may lead to the development of novel therapeutics with enhanced efficacy and improved safety profiles. Further research into the precise downstream consequences of its biased signaling in various tissues will be crucial for fully elucidating its therapeutic potential.
